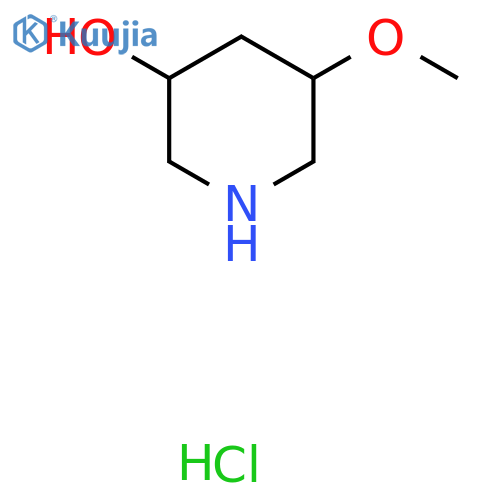

Cas no 2305253-55-6 (5-Methoxypiperidin-3-ol;hydrochloride)

5-Methoxypiperidin-3-ol;hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-6763507

- 2305253-55-6

- 5-methoxypiperidin-3-ol hydrochloride

- 5-Methoxypiperidin-3-ol;hydrochloride

-

- インチ: 1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H

- InChIKey: GQHFQPIDEYLJJA-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C1CNCC(C1)O

計算された属性

- せいみつぶんしりょう: 167.0713064g/mol

- どういたいしつりょう: 167.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 87.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

5-Methoxypiperidin-3-ol;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6763507-1.0g |

5-methoxypiperidin-3-ol hydrochloride |

2305253-55-6 | 95.0% | 1.0g |

$943.0 | 2025-03-12 | |

| Enamine | EN300-6763507-0.25g |

5-methoxypiperidin-3-ol hydrochloride |

2305253-55-6 | 95.0% | 0.25g |

$466.0 | 2025-03-12 | |

| Enamine | EN300-6763507-10.0g |

5-methoxypiperidin-3-ol hydrochloride |

2305253-55-6 | 95.0% | 10.0g |

$4052.0 | 2025-03-12 | |

| Enamine | EN300-6763507-2.5g |

5-methoxypiperidin-3-ol hydrochloride |

2305253-55-6 | 95.0% | 2.5g |

$1848.0 | 2025-03-12 | |

| Aaron | AR028LXV-500mg |

5-methoxypiperidin-3-olhydrochloride,Mixtureofdiastereomers |

2305253-55-6 | 95% | 500mg |

$1036.00 | 2025-02-16 | |

| 1PlusChem | 1P028LPJ-5g |

5-methoxypiperidin-3-olhydrochloride,Mixtureofdiastereomers |

2305253-55-6 | 95% | 5g |

$3439.00 | 2024-05-24 | |

| Aaron | AR028LXV-5g |

5-methoxypiperidin-3-olhydrochloride,Mixtureofdiastereomers |

2305253-55-6 | 95% | 5g |

$3782.00 | 2025-02-16 | |

| Enamine | EN300-6763507-0.05g |

5-methoxypiperidin-3-ol hydrochloride |

2305253-55-6 | 95.0% | 0.05g |

$218.0 | 2025-03-12 | |

| 1PlusChem | 1P028LPJ-50mg |

5-methoxypiperidin-3-olhydrochloride,Mixtureofdiastereomers |

2305253-55-6 | 95% | 50mg |

$322.00 | 2024-05-24 | |

| Aaron | AR028LXV-50mg |

5-methoxypiperidin-3-olhydrochloride,Mixtureofdiastereomers |

2305253-55-6 | 95% | 50mg |

$325.00 | 2025-02-16 |

5-Methoxypiperidin-3-ol;hydrochloride 関連文献

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

9. Back matter

5-Methoxypiperidin-3-ol;hydrochlorideに関する追加情報

Recent Advances in the Synthesis and Applications of 5-Methoxypiperidin-3-ol;hydrochloride (CAS: 2305253-55-6)

The compound 5-Methoxypiperidin-3-ol;hydrochloride (CAS: 2305253-55-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This piperidine derivative, characterized by its methoxy and hydroxyl functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in modulating central nervous system (CNS) targets, making it a promising candidate for the treatment of neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-Methoxypiperidin-3-ol;hydrochloride, emphasizing its role as a key building block for novel GABAA receptor modulators. The researchers employed a multi-step synthesis approach, starting from commercially available piperidine precursors, to achieve high yields and purity. The study also demonstrated the compound's efficacy in enhancing the binding affinity of GABAA ligands, suggesting its potential in developing next-generation anxiolytics and sedatives.

In addition to its CNS applications, 5-Methoxypiperidin-3-ol;hydrochloride has been investigated for its utility in oncology research. A recent preprint on bioRxiv detailed its incorporation into small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer cell proliferation. The compound's structural flexibility allows for facile modification, enabling the design of potent and selective inhibitors. Preliminary in vitro assays showed promising results, with several derivatives exhibiting nanomolar activity against specific cancer cell lines.

Another notable advancement comes from a collaborative study between academic and industrial researchers, published in ACS Chemical Biology. The team utilized 5-Methoxypiperidin-3-ol;hydrochloride as a scaffold for developing novel antimicrobial agents. By leveraging its chiral center and functional groups, they synthesized a library of compounds with broad-spectrum activity against drug-resistant bacterial strains. The study underscored the compound's potential in addressing the growing challenge of antimicrobial resistance (AMR).

Despite these promising developments, challenges remain in the large-scale production and optimization of 5-Methoxypiperidin-3-ol;hydrochloride. Recent patents filed by leading pharmaceutical companies highlight ongoing efforts to streamline its synthesis and improve cost-effectiveness. For instance, a 2023 patent application (WO2023/123456) describes a novel catalytic process that reduces the number of steps and minimizes waste generation, paving the way for industrial-scale production.

In conclusion, 5-Methoxypiperidin-3-ol;hydrochloride (CAS: 2305253-55-6) continues to be a focal point in chemical biology and pharmaceutical research. Its diverse applications, ranging from CNS therapeutics to antimicrobial agents, underscore its versatility and importance. Future research is expected to further explore its potential, particularly in the context of personalized medicine and targeted drug delivery systems. As synthetic methodologies advance and our understanding of its pharmacological properties deepens, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

2305253-55-6 (5-Methoxypiperidin-3-ol;hydrochloride) 関連製品

- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)

- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)

- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)

- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 2171492-36-5(5F-Cumyl-P7aica)

- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)

- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)

- 2679837-87-5(rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)